Furan-2-carbaldehyde, (N'-nitroamidino)hydrazone
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Overview
Description
(E)-N-[(E)-[(FURAN-2-YL)METHYLIDENE]AMINO]-N’'-NITROGUANIDINE is a chemical compound that features a furan ring, a nitroguanidine moiety, and a Schiff base linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[(E)-[(FURAN-2-YL)METHYLIDENE]AMINO]-N’'-NITROGUANIDINE typically involves the condensation of furan-2-carboxaldehyde with nitroguanidine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[(E)-[(FURAN-2-YL)METHYLIDENE]AMINO]-N’'-NITROGUANIDINE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group can be reduced to an amino group, leading to the formation of amino derivatives.
Substitution: The Schiff base linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-N-[(E)-[(FURAN-2-YL)METHYLIDENE]AMINO]-N’'-NITROGUANIDINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of (E)-N-[(E)-[(FURAN-2-YL)METHYLIDENE]AMINO]-N’'-NITROGUANIDINE involves its interaction with specific molecular targets. The nitroguanidine moiety can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The furan ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(Furan-2-yl)-3-(substituted phenyl)prop-2-en-1-one: Known for its tyrosinase inhibitory activity.
Furan-2-carboxaldehyde derivatives: Used in various synthetic applications.
Uniqueness
(E)-N-[(E)-[(FURAN-2-YL)METHYLIDENE]AMINO]-N’'-NITROGUANIDINE is unique due to its combination of a furan ring and a nitroguanidine moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C6H7N5O3 |
---|---|
Molecular Weight |
197.15 g/mol |
IUPAC Name |
1-[(E)-furan-2-ylmethylideneamino]-2-nitroguanidine |
InChI |
InChI=1S/C6H7N5O3/c7-6(10-11(12)13)9-8-4-5-2-1-3-14-5/h1-4H,(H3,7,9,10)/b8-4+ |
InChI Key |
RWAVBDFOHSKBLL-XBXARRHUSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=N/N/C(=N/[N+](=O)[O-])/N |
Canonical SMILES |
C1=COC(=C1)C=NNC(=N[N+](=O)[O-])N |
Origin of Product |
United States |
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